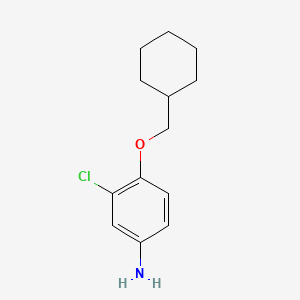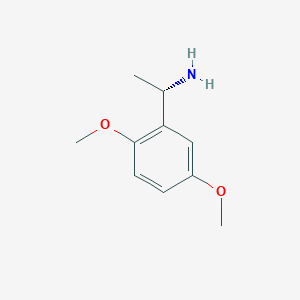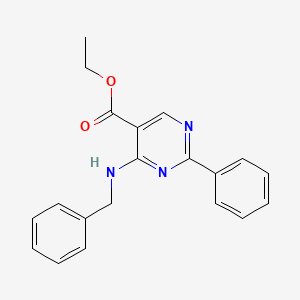![molecular formula C20H19NO3 B3153683 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol CAS No. 763130-57-0](/img/structure/B3153683.png)
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol
Vue d'ensemble
Description
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol, also known as compound 1, is a synthetic compound that has gained interest in scientific research. The Inchi Code for this compound is 1S/C20H19NO3/c1-23-19-10-7-15 (20 (22)13-19)14-21-16-8-11-18 (12-9-16)24-17-5-3-2-4-6-17/h2-13,21-22H,14H2,1H3 .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol is C20H19NO3. Its molecular weight is 321.4 g/mol. The Inchi Code provides a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- This compound can serve as an intermediate for various syntheses. For instance, the oxidation of similar benzylphenol compounds with silver oxide in alcoholic media forms benzylic ethers, which are convenient intermediates for synthesizing a variety of related compounds (Jurd & Wong, 1981).
Application in Photodynamic Therapy
- Derivatives of this compound have potential in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with similar compounds reported high singlet oxygen quantum yield, indicating potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
- Compounds structurally related to 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol have been synthesized and found to exhibit antimicrobial activity. This indicates a potential application in developing new antimicrobial agents (Kumar et al., 2006).
Electrochemical Applications
- Compounds with similar structures have been investigated for their electrochemical properties. For example, the electrochemical reduction of methyl triclosan, a structurally related compound, has been studied for environmental pollutant degradation (Peverly et al., 2014).
Photophysical Properties
- Derivatives of this compound exhibit unique luminescence properties, which could be exploited in material sciences, particularly in the development of luminescent materials (Kim et al., 2021).
Renewable Chemical Feedstocks
- Research has explored the production of phenolic-rich products from lignocellulosic materials, where compounds like 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol could play a role in generating renewable chemical feedstocks (Xu et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol are Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins are involved in oxygen transport from the lung to the various peripheral tissues .
Mode of Action
It is known to interact with its targets, the hemoglobin subunits, potentially influencing their ability to bind and transport oxygen .
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport and delivery to tissues .
Propriétés
IUPAC Name |
5-methoxy-2-[(4-phenoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-7-15(20(22)13-19)14-21-16-8-11-18(12-9-16)24-17-5-3-2-4-6-17/h2-13,21-22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUDJRSLAFLJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228531 | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol | |
CAS RN |
763130-57-0 | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763130-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)






![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)

![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)



![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)